molecular formula C11H12BrNO B15066560 7-Bromo-2-isopropylisoindolin-1-one

7-Bromo-2-isopropylisoindolin-1-one

Cat. No.: B15066560
M. Wt: 254.12 g/mol
InChI Key: MGVDAKMUIOKZNR-UHFFFAOYSA-N
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Description

7-Bromo-2-isopropylisoindolin-1-one, with the molecular formula C11H12BrNO, is a brominated isoindolinone derivative offered as a chemical building block for research and development purposes . This compound belongs to a class of isoindoline structures that are of significant interest in medicinal chemistry and drug discovery . The core isoindolin-1-one scaffold is a privileged structure in the synthesis of biologically active molecules. The bromine atom at the 7-position provides a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing researchers to create diverse chemical libraries . The isopropyl substituent on the lactam nitrogen can influence the compound's physicochemical properties and its binding affinity to biological targets. While the specific biological profile of this compound is not fully detailed in public sources, structurally related isoindoline compounds have been explored in the development of potential therapeutic agents for various conditions, highlighting the value of this scaffold in hit-to-lead optimization campaigns . This product is intended for research applications in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12BrNO

Molecular Weight

254.12 g/mol

IUPAC Name

7-bromo-2-propan-2-yl-3H-isoindol-1-one

InChI

InChI=1S/C11H12BrNO/c1-7(2)13-6-8-4-3-5-9(12)10(8)11(13)14/h3-5,7H,6H2,1-2H3

InChI Key

MGVDAKMUIOKZNR-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CC2=C(C1=O)C(=CC=C2)Br

Origin of Product

United States

Synthetic Methodologies for 7 Bromo 2 Isopropylisoindolin 1 One and Isoindolinone Derivatives

Strategies for Constructing the Isoindolinone Core

The isoindolinone scaffold is a privileged structure found in numerous biologically active compounds and natural products. rsc.orgresearchgate.net Consequently, a variety of synthetic methods for its construction have been developed, broadly categorized into cyclization reactions and regioselective functionalization of pre-existing precursors. researchgate.net

Cyclization Reactions for Isoindolinone Ring Formation

The formation of the isoindolinone ring is often achieved through intramolecular cyclization reactions. These methods typically involve the creation of a new carbon-nitrogen bond to close the five-membered lactam ring.

One prevalent strategy involves the reductive C-N coupling and intramolecular amidation of 2-carboxybenzaldehydes with primary amines. organic-chemistry.org For instance, the reaction of a 2-carboxybenzaldehyde (B143210) with an amine in the presence of a platinum nanowire catalyst under a hydrogen atmosphere can yield N-substituted isoindolinones in excellent yields. organic-chemistry.org

Another powerful approach is the palladium-catalyzed C-H carbonylation of benzylamines. organic-chemistry.org This method utilizes a carbon monoxide surrogate, such as benzene-1,3,5-triyl triformate (TFBen), to introduce the carbonyl group and facilitate the cyclization, providing a gas-free route to the isoindolinone scaffold. organic-chemistry.org

Transition metal-catalyzed reactions, particularly those employing rhodium, have also proven effective. Rhodium(III)-catalyzed C-H functionalization of benzamides with allenes in water offers a highly regioselective and environmentally friendly pathway to isoindolin-1-ones. nih.gov Similarly, ruthenium catalysts can be used for the cyclization of N-substituted benzamides with allylic alcohols to furnish 3-substituted isoindolinone derivatives. rsc.org

Furthermore, tandem reactions provide an efficient means to construct the isoindolinone core. A tandem conjugated addition/lactamization sequence, for example, can be employed to form the cyclic isoindolinone from unsaturated benzyl (B1604629) esters and amines. chim.it

A variety of other cyclization strategies have been reported, including:

Copper-catalyzed sp3 C-H functionalization of 2-alkyl-N-substituted benzamides. organic-chemistry.org

Metal-free tandem cyclization of ester-functionalized aziridines. organic-chemistry.org

Iridium-catalyzed oxidative annulation of benzamides with cyclopropanols. organic-chemistry.org

Palladium-catalyzed multicomponent reactions involving o-bromobenzaldehydes and isocyanides. acs.org

Cyclization Strategy Catalyst/Reagent Starting Materials Key Features
Reductive C-N coupling/amidationPt nanowires, H₂2-Carboxybenzaldehydes, AminesHigh yields, use of hydrogen gas. organic-chemistry.org
C-H CarbonylationPalladium, TFBen (CO surrogate)BenzylaminesGas-free conditions, good yields. organic-chemistry.org
C-H FunctionalizationRhodium(III)Benzamides, AllenesHighly regioselective, aqueous medium. nih.gov
Cyclization with Allylic AlcoholsRutheniumN-substituted benzamides, Allylic alcoholsForms 3-substituted isoindolinones. rsc.org
Tandem Conjugated Addition/Lactamization-Unsaturated benzyl esters, AminesEfficient tandem process. chim.it

Regioselective Functionalization of Isoindolinone Precursors

An alternative to de novo ring construction is the functionalization of a pre-formed isoindolinone or a related precursor. This approach allows for the introduction of substituents at specific positions of the heterocyclic ring system.

A notable example is the Brønsted acid-catalyzed aza-Friedel–Crafts reaction of indolizines with 3-hydroxyisoindolinones. acs.orgacs.org This reaction leads to the C1-functionalization of indolizines and the formation of 3,3-disubstituted isoindolinones with high regioselectivity. acs.orgacs.org The reaction is believed to proceed under thermodynamic control, favoring the formation of the C1-substituted product. acs.orgacs.org

The functionalization can also be directed by pre-existing groups on the isoindolinone precursor. For instance, metalation of C1-substituted indolizines can direct functionalization to the C2- and C5-positions. acs.org

Introduction of the Bromine Moiety at the 7-Position

The introduction of a bromine atom at the 7-position of the isoindolinone ring is a crucial step in the synthesis of 7-Bromo-2-isopropylisoindolin-1-one. This can be achieved through direct halogenation of the aromatic ring or by utilizing a building block that already contains the bromine atom.

Direct Halogenation Approaches

Direct bromination of an aromatic ring is a classic electrophilic aromatic substitution reaction. wku.edu However, the regioselectivity of this reaction can be a significant challenge, especially in substituted aromatic systems where a mixture of ortho and para isomers may be formed. wku.edu The choice of brominating agent and reaction conditions is critical to control the position of bromination.

Common brominating agents include liquid bromine (Br₂), N-bromosuccinimide (NBS), and hydrogen bromide in the presence of an oxidizing agent like hydrogen peroxide. ijsrst.com The reactivity and regioselectivity can be influenced by the solvent, temperature, and the presence of a catalyst. For instance, allylic and benzylic brominations often utilize NBS to maintain a low concentration of Br₂, which favors the radical pathway over electrophilic addition to double bonds. masterorganicchemistry.com While direct bromination of an unsubstituted isoindolinone would likely lead to a mixture of products, the presence of directing groups on the aromatic ring can influence the regiochemical outcome.

Pre-functionalized Building Block Strategies

A more controlled approach to ensure the bromine is at the 7-position is to start with a building block that is already brominated in the desired position. This strategy avoids the potential for isomeric mixtures during the halogenation step.

For example, a synthesis could commence with a 2-carboxybenzaldehyde or a related benzoic acid derivative that has a bromine atom at the position that will become the 7-position of the final isoindolinone. Subsequent cyclization with isopropylamine (B41738) would then directly yield this compound. This approach offers superior regiochemical control. A related strategy involves the use of ortho-halo substituted aromatics in metal-catalyzed cyclization reactions. rsc.org For instance, a palladium-catalyzed reaction of an ortho-iodobenzamide can lead to the formation of the isoindolinone ring. organic-chemistry.org Similarly, a starting material like 1,5-dibromopentane (B145557) can be used in a substitution reaction to introduce a bromoalkyl chain. google.com

Incorporation of the Isopropyl Substituent at the N-2 Position

The final key structural feature of the target compound is the isopropyl group attached to the nitrogen atom of the isoindolinone ring. The most straightforward method for its introduction is through the use of isopropylamine as a reactant in the cyclization step.

As described in the cyclization reactions (Section 2.1.1), methods such as the reductive C-N coupling of 2-carboxybenzaldehydes or the palladium-catalyzed carbonylation of benzylamines can be readily adapted by using isopropylamine as the amine component. organic-chemistry.org This directly installs the isopropyl group at the N-2 position during the formation of the isoindolinone ring.

Alkylation of Nitrogen Centers

The introduction of an isopropyl group onto the nitrogen atom of a pre-existing 7-bromoisoindolin-1-one skeleton is a direct approach to synthesizing the target molecule. This N-alkylation is a common strategy for creating diversity in isoindolinone derivatives. nih.gov The reaction typically involves the deprotonation of the nitrogen atom in the isoindolinone ring with a suitable base to form a nucleophilic amide, which then reacts with an isopropyl halide (e.g., 2-bromopropane (B125204) or 2-iodopropane).

The choice of base and solvent is critical to the success of this reaction. Strong bases such as sodium hydride (NaH) or lithium diisopropylamide (LDA) are often employed to ensure complete deprotonation. The reaction is typically carried out in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), to prevent quenching of the reactive intermediates.

A general representation of this alkylation is shown below:

Reaction Scheme:

[7-Bromoisoindolin-1-one] + Base → [7-Bromoisoindolin-1-one Anion]
[7-Bromoisoindolin-1-one Anion] + Isopropyl Halide → this compound
Reagent/ConditionPurposeCommon Examples
Isoindolinone Precursor Starting material containing the core structure.7-Bromoisoindolin-1-one
Base Deprotonates the nitrogen atom.Sodium hydride (NaH), Lithium diisopropylamide (LDA)
Alkylating Agent Provides the isopropyl group.2-bromopropane, 2-iodopropane
Solvent Provides the reaction medium.Tetrahydrofuran (THF), Dimethylformamide (DMF)

Research on the alkylation of related heterocyclic systems, such as indolines, has demonstrated the feasibility of N-alkylation using various alkyl halides in the presence of a base. nih.gov These methodologies can be adapted for the synthesis of this compound.

Amine-Based Cyclization Routes

An alternative and widely used approach to construct the isoindolinone ring system involves the cyclization of a precursor molecule that already contains the N-isopropyl group. These methods often start from ortho-substituted benzene (B151609) derivatives. For the synthesis of this compound, a suitable starting material would be a derivative of 2-bromo-6-methylbenzoic acid or a related compound.

One common strategy is the reaction of 2-carboxybenzaldehydes with primary amines, followed by a reduction and intramolecular amidation. organic-chemistry.org In the context of our target molecule, this would involve the reaction of 2-bromo-6-formylbenzoic acid with isopropylamine. The resulting imine can then be reduced and cyclized to form the desired isoindolinone.

Another powerful method is the palladium-catalyzed carbonylation of benzylamines. organic-chemistry.org This reaction introduces a carbonyl group and facilitates the cyclization in a single step. For the synthesis of this compound, this would involve the cyclization of a 2-bromo-N-isopropylbenzylamine derivative.

A variety of catalytic systems have been developed for these cyclization reactions, often employing transition metals like palladium or copper to facilitate the key bond-forming steps. organic-chemistry.orgnih.gov

Key Amine-Based Cyclization Strategies:

Starting Material TypeKey TransformationCatalyst/Reagents
2-Carboxybenzaldehyde & AmineReductive amination & Intramolecular amidationReducing agents (e.g., NaBH4), Catalysts (e.g., Pt) organic-chemistry.org
2-Halobenzoic Acid & AmineAmidation & Intramolecular C-N couplingCopper or Palladium catalysts nih.gov
BenzylaminesC-H CarbonylationPalladium catalysts, CO source organic-chemistry.org

Advanced Synthetic Techniques for Isoindolinone Synthesis (e.g., continuous flow reactions)

Modern synthetic chemistry has seen the advent of advanced techniques that offer significant advantages over traditional batch processing. Continuous flow chemistry, in particular, has emerged as a powerful tool for the synthesis of heterocyclic compounds, including isoindolinones. nih.gov

In a continuous flow setup, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. youtube.com This often leads to improved yields, higher purity, and enhanced safety, especially for highly exothermic or hazardous reactions. The small reaction volumes within the flow reactor also allow for rapid screening of reaction conditions. youtube.com

A study on the multi-step continuous flow synthesis of bioactive 3-arylmethylene-2,3-dihydro-1H-isoindolin-1-ones demonstrated significantly shorter reaction times and superior yields compared to batch processes. nih.gov Although this example does not produce this compound directly, the principles can be applied to its synthesis. For instance, the N-alkylation step or the cyclization reaction could be adapted to a flow process.

Advantages of Continuous Flow Synthesis for Isoindolinones:

FeatureBenefit
Precise Control Improved reaction selectivity and yield.
Enhanced Heat Transfer Better management of exothermic reactions, leading to improved safety.
Rapid Mixing Increased reaction rates.
Scalability Easier to scale up production from laboratory to industrial scale.
Automation Reduced manual handling and potential for high-throughput screening.

Total Synthesis Strategies for Complex Isoindolinone-Containing Molecules

While this compound itself is a relatively simple molecule, the isoindolinone core is a key component of many complex natural products and pharmaceutically active compounds. The strategies developed for the total synthesis of these complex molecules often showcase innovative applications of isoindolinone synthesis methodologies.

For example, the total synthesis of the indole (B1671886) alkaloid 3,3-dimethoxy-2-oxindole involved a key ketalization step to construct a substituted oxindole (B195798) core, which shares structural similarities with the isoindolinone system. mdpi.com The development of methods for the construction of densely functionalized heterocyclic systems is crucial for the synthesis of complex targets.

Strategies for incorporating the isoindolinone moiety into larger molecular frameworks often rely on the robust and predictable nature of the cyclization reactions discussed in section 2.3.2. The functional groups on the isoindolinone ring, such as the bromine atom in this compound, can serve as handles for further chemical modifications and coupling reactions to build molecular complexity.

While a specific total synthesis featuring the this compound unit is not prominently reported, the synthetic routes to other complex isoindolinone-containing molecules provide a blueprint for how this specific building block could be incorporated into more elaborate structures. These strategies often involve a convergent approach, where the isoindolinone core is synthesized separately and then coupled with other fragments of the target molecule.

Mechanistic Investigations and Reactivity Profiles of 7 Bromo 2 Isopropylisoindolin 1 One

Reaction Mechanisms Involving the Isoindolinone Lactam Functionality

The lactam ring of 7-Bromo-2-isopropylisoindolin-1-one is a key structural feature that governs a significant portion of its chemical behavior. The reactivity of this cyclic amide is influenced by the interplay of the carbonyl group, the nitrogen atom, and the fused aromatic ring.

Nucleophilic Acyl Substitution Reactions

The carbonyl group of the lactam is susceptible to attack by nucleophiles. However, the endocyclic nature of the amide bond and the partial double bond character between the carbonyl carbon and the nitrogen atom make it less reactive than a typical ketone or acyl chloride. Nucleophilic acyl substitution reactions on the lactam carbonyl of isoindolinones are not common without activation. Strong nucleophiles or harsh reaction conditions can lead to ring-opening.

One of the notable reactions involving the lactam functionality is the oxidation of the adjacent benzylic methylene (B1212753) group. In a study on N-substituted isoindolinones, a copper(II)/tert-butylhydroperoxide system was used to oxidize the C3 methylene group to a carbonyl, converting the isoindolinone to the corresponding phthalimide. arkat-usa.org This transformation proceeds through a plausible radical mechanism initiated by the copper catalyst. arkat-usa.org

ReactantReagentsProductYield (%)Reference
N-substituted isoindolinonesCu(II) acetate (B1210297) monohydrate, tert-butylhydroperoxideN-substituted phthalimides50-98 arkat-usa.org

Table 1: Oxidation of N-substituted isoindolinones.

Ring-Opening and Ring-Closing Transformations

The lactam ring of isoindolinones can undergo ring-opening reactions under certain conditions. For instance, base-catalyzed hydrolysis can cleave the amide bond to form the corresponding 2-(isopropylcarbamoyl)benzoic acid derivative. The stability of the lactam ring means that these reactions often require forcing conditions.

Conversely, ring-closing reactions are fundamental to the synthesis of the isoindolinone core. A variety of synthetic methods have been developed that culminate in the formation of the lactam ring. These include the reductive C-N coupling and intramolecular amidation of 2-carboxybenzaldehyde (B143210) with amines, catalyzed by platinum nanowires. organic-chemistry.org Another approach involves the intramolecular addition-elimination reaction of amides derived from 2-halobenzoic acids. beilstein-journals.org

Some studies have explored base-promoted cascade reactions that involve a Dimroth-type rearrangement, where the initial product of a reaction undergoes ring-opening followed by recyclization to form a more stable isoindolinone structure. acs.org

Reactivity of the Aryl Bromide Moiety at the 7-Position

The bromine atom at the 7-position of the isoindolinone ring is a versatile handle for introducing molecular diversity through a variety of transition metal-catalyzed and other substitution reactions.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Stille coupling)

The aryl bromide at the 7-position is well-suited for participation in palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent. In a synthesis of aristolactam BII, a brominated isoindolinone was coupled with a boronic acid at high temperature in a microwave reactor. beilstein-journals.org This demonstrates the feasibility of Suzuki-Miyaura couplings on the 7-bromo-isoindolinone scaffold.

Aryl HalideBoronic Acid/EsterCatalystBaseSolventProductYield (%)Reference
Brominated isoindolinone derivativeArylboronic acidNot specifiedNot specifiedNot specifiedAristolactam BIIGood beilstein-journals.org

Table 2: Example of a Suzuki-Miyaura coupling on a brominated isoindolinone.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne. A Chinese patent describes the Sonogashira coupling of (Z)-3-bromomethylene isoindolin-1-one (B1195906) with various terminal alkynes using a palladium catalyst and a copper(I) co-catalyst in the presence of a base. google.com Although the bromine is not directly on the aromatic ring in this example, the conditions are indicative of those that would be effective for the 7-bromo analogue.

SubstrateAlkyneCatalystCo-catalystBaseProductYield (%)Reference
(Z)-3-bromomethylene isoindolin-1-onePhenylacetylenePdCl2(PPh3)2CuITriethylamine(Z)-3-(3-phenylprop-2-yn-1-ylidene)isoindolin-1-one91 google.com

Table 3: Sonogashira coupling of a related brominated isoindolinone.

Stille Coupling: The Stille reaction couples the aryl bromide with an organotin compound. Specific examples for 7-bromo-isoindolinones are scarce in readily accessible literature, but this reaction is generally applicable to a wide range of aryl bromides.

Nucleophilic Aromatic Substitution Pathways

Direct nucleophilic aromatic substitution (SNAr) of the bromine atom in this compound is generally difficult. The isoindolinone ring itself is not strongly electron-withdrawing, which is a key requirement for activating an aryl halide towards SNAr. Such reactions typically require either a strongly activated substrate (e.g., with nitro groups ortho or para to the leaving group) or very strong nucleophiles and harsh conditions.

Radical Reactions Involving Bromine

The bromine atom on the aromatic ring can potentially participate in radical reactions. For instance, radical-mediated cyclizations have been studied with related 7-bromoindoles, suggesting that radical generation at the 7-position is feasible. researchgate.net However, specific studies on radical reactions involving the bromine of 7-bromo-isoindolinones are not widely reported. Radical bromination is a known method for introducing bromine at benzylic positions, and a similar approach was used in the synthesis of a brominated isoindolinone precursor. rsc.org

Influence of the Isopropyl Substituent on Reaction Kinetics and Selectivity

The N-isopropyl group on the isoindolinone ring is expected to exert a significant influence on both the kinetics and selectivity of its reactions, primarily through steric and electronic effects. The isopropyl group, being a branched alkyl substituent, introduces considerable steric bulk around the nitrogen atom.

Steric Hindrance and Reaction Rates:

In reactions involving the formation of intermediates, such as N-acyliminium ions from corresponding 3-hydroxy precursors, the size of the N-substituent can affect the rate of formation. irb.hrresearchgate.net It has been observed in related systems that larger N-substituents can have a detrimental effect on the rate of ketimine formation, a key intermediate in certain isoindolinone reactions. irb.hrresearchgate.net For instance, the acid-catalyzed dehydration of 3-alkyl-3-hydroxyisoindolin-1-ones to form 3-methyleneisoindolin-1-ones shows a dependence on the N-substituent, with N-H substrates reacting faster than N-alkyl substituted ones. irb.hrresearchgate.net This suggests that the N-isopropyl group in this compound would likely slow down reactions where the approach of a reagent to the nitrogen or adjacent carbonyl group is rate-limiting.

Control of Stereoselectivity:

A critical role of the N-isopropyl substituent is its ability to direct the stereochemical outcome of reactions at the C3 position. In the synthesis of 3-methyleneisoindolin-1-ones, the steric hindrance imposed by the N-substituent is in direct correlation with the stereochemical outcome. irb.hrresearchgate.net While an unsubstituted (N-H) isoindolinone might yield a Z-isomer exclusively, increasing the size of the N-substituent leads to the preferential formation of the E-isomer. irb.hrresearchgate.net This is attributed to the substituent on the nitrogen directing the elimination pathway to minimize steric strain. irb.hr

To illustrate this effect, the following table, adapted from studies on related 3-alkyl-3-hydroxyisoindolin-1-ones, shows the influence of the N-substituent on the E/Z selectivity of the resulting 3-methyleneisoindolin-1-one.

N-SubstituentE/Z Ratio
HZ only
Methyl7:1
Ethyl5:1
Benzyl (B1604629)5:1

This data is based on analogous systems and is presented for illustrative purposes. researchgate.net

Based on this trend, the N-isopropyl group in this compound, being more sterically demanding than methyl or ethyl, would be expected to lead to a high E/Z ratio in similar elimination reactions.

Transition State Analysis and Reaction Pathway Mapping

A detailed transition state analysis for reactions involving this compound would require sophisticated computational chemistry studies, which are not currently available for this specific molecule. However, we can discuss the general principles of transition state theory (TST) and how they would apply to its potential reactions. mercuryconsortium.orgnih.gov

N-Acyliminium Ion Formation and Trapping:

A key reactive pathway for many isoindolinones involves the formation of an N-acyliminium ion intermediate. qub.ac.ukepa.govrsc.org For a precursor like 7-bromo-2-isopropyl-3-hydroxyisoindolin-1-one, treatment with a Brønsted or Lewis acid would facilitate the loss of water to form a highly electrophilic N-acyliminium ion. qub.ac.uk

The transition state for this process would involve the protonation of the hydroxyl group, followed by the stretching and eventual breaking of the C-O bond, stabilized by the nitrogen's lone pair. The energy barrier for this step would be influenced by the acid catalyst and solvent. researchgate.net

Once formed, the N-acyliminium ion can be trapped by a variety of nucleophiles. The reaction pathway would then proceed through a transition state where the nucleophile attacks the electrophilic C3 carbon. The stereochemical outcome of this attack would be heavily influenced by the chiral environment created by the N-isopropyl group, potentially leading to diastereoselective product formation if the nucleophile or other parts of the molecule are chiral.

Post-Transition State Bifurcations (PTSBs):

In some complex organic reactions, a single transition state can lead to multiple products without passing through an intermediate minimum. mercuryconsortium.org This phenomenon, known as a post-transition state bifurcation, could be relevant in reactions of this compound where multiple reaction pathways are energetically similar after the main transition state is passed. For example, in a reaction with a multifunctional nucleophile, a PTSB could lead to a mixture of regioisomers. Identifying such pathways requires detailed potential energy surface mapping. mercuryconsortium.org

Cross-Coupling Reactions:

The 7-bromo substituent opens up reaction pathways involving transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck). mdpi.commdpi.comnih.gov In a typical Suzuki coupling, for instance, the reaction pathway would involve:

Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the isoindolinone. This is often the rate-determining step. The transition state involves the palladium center interacting with the carbon and bromine atoms.

Transmetalation: The organoboron reagent transfers its organic group to the palladium center.

Reductive Elimination: The two organic groups on the palladium couple, forming a new C-C bond and regenerating the Pd(0) catalyst.

Stereochemical Considerations in Isoindolinone Reactions

The stereochemistry of reactions involving isoindolinones is a critical aspect, particularly when a substituent is introduced at the C3 position, creating a new stereocenter. acs.org

Diastereoselective Alkylation:

If the nitrogen atom of an isoindolinone bears a chiral auxiliary, deprotonation at the C3 position can generate a chiral enolate. Subsequent alkylation can proceed with high diastereoselectivity. While the isopropyl group itself is not chiral, its steric bulk can play a crucial role in diastereoselective reactions if a chiral center already exists in the molecule or if a chiral reagent is used. For example, in the alkylation of N-tert-butylsulfinyl-isoindolinones, the chiral sulfinyl group directs the approach of the electrophile, leading to high diastereomeric ratios. acs.org A similar principle could be applied to reactions of this compound if a chiral directing group were to be incorporated.

Control via N-Acyliminium Ions:

As mentioned, the formation of N-acyliminium ions is a key pathway for functionalizing the C3 position. qub.ac.ukresearchgate.net The planar nature of the N-acyliminium ion means that a nucleophilic attack can occur from two faces. The N-isopropyl group, by restricting the conformational freedom of the five-membered ring and the surrounding groups, can create a sterically biased environment. This bias would favor the attack of a nucleophile from the less hindered face, leading to a preferred stereoisomer.

The table below presents hypothetical diastereomeric ratios (d.r.) for the nucleophilic addition to the N-acyliminium ion derived from a chiral 3-hydroxy-2-isopropylisoindolin-1-one derivative, illustrating the directing effect of steric bulk.

NucleophileApproach TrajectoryExpected Major DiastereomerHypothetical d.r.
Small Nu-Less hindered faceA>90:10
Bulky Nu-Less hindered faceA>95:5

This table is illustrative and represents expected outcomes based on general principles of stereocontrol.

Advanced Derivatization and Functionalization Strategies of 7 Bromo 2 Isopropylisoindolin 1 One

Diversification at the 7-Position via Bromine Functionalization

The bromine atom at the 7-position of 7-Bromo-2-isopropylisoindolin-1-one is a key site for diversification, primarily through transition metal-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide array of substituents, significantly expanding the chemical space accessible from this starting material.

Formation of Carbon-Carbon Bonds (e.g., via coupling reactions)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of new carbon-carbon bonds at the 7-position. The Suzuki-Miyaura coupling, which utilizes organoboron reagents, is a widely employed method for this transformation.

In a general context, the Suzuki-Miyaura reaction has been successfully applied to unprotected ortho-bromoanilines, which are structurally similar to the bromo-isoindolinone system. organic-chemistry.org For instance, the coupling of ortho-bromoanilines with various boronic esters has been achieved using a palladium catalyst, demonstrating compatibility with diverse functional groups. organic-chemistry.org While specific examples with this compound are not extensively documented in readily available literature, the established protocols for related systems provide a strong basis for its application. A typical reaction would involve the use of a palladium catalyst such as Pd(dppf)Cl2 or a combination of a palladium source like Pd(OAc)2 with a suitable phosphine (B1218219) ligand (e.g., XPhos, SPhos), a base (e.g., K2CO3, K3PO4), and a boronic acid or ester in a suitable solvent system like dioxane/water. organic-chemistry.orgnih.gov

The reaction conditions for a hypothetical Suzuki-Miyaura coupling of this compound are presented in the table below, based on established methods for similar substrates.

Parameter Condition Reference
Catalyst Pd(dppf)Cl2 or Pd(OAc)2/XPhos organic-chemistry.orgnih.gov
Base K2CO3 or K3PO4 organic-chemistry.orgnih.gov
Boron Reagent Arylboronic acid or ester organic-chemistry.orgnih.gov
Solvent Dioxane/H2O or Toluene (B28343) nih.gov
Temperature 80-110 °C nih.gov

The successful execution of such reactions would lead to the synthesis of a variety of 7-aryl-2-isopropylisoindolin-1-ones, significantly diversifying the core structure.

Formation of Carbon-Heteroatom Bonds (e.g., C-N, C-O, C-S)

The bromine atom also serves as a handle for the formation of carbon-heteroatom bonds, enabling the introduction of nitrogen, oxygen, and sulfur-containing moieties.

Carbon-Nitrogen Bond Formation: The Buchwald-Hartwig amination is a premier method for the palladium-catalyzed formation of C-N bonds. nih.gov This reaction allows for the coupling of aryl halides with a wide range of primary and secondary amines. While direct application on this compound is not explicitly detailed in the reviewed literature, protocols for similar bromo-azaheterocycles are well-established. clockss.orgcapes.gov.br These reactions typically employ a palladium catalyst with a specialized phosphine ligand and a strong base.

Carbon-Oxygen and Carbon-Sulfur Bond Formation: Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, are effective for forming C-O and C-S bonds. chadsprep.com These reactions involve the coupling of aryl halides with alcohols, phenols, or thiols. Modern variations often utilize ligands to improve reaction efficiency and substrate scope. For instance, copper(I)-catalyzed coupling of aryl iodides and bromides with thiols has been successfully achieved using amino acid ligands. researchgate.net

A hypothetical set of conditions for these transformations on this compound is outlined below.

Reaction Type Catalyst System Coupling Partner Reference
Buchwald-Hartwig AminationPd(OAc)2 / BINAP or other phosphine ligand, NaOtBuPrimary/Secondary Amine nih.gov
Ullmann C-O CouplingCuI / Ligand (e.g., phenanthroline), BaseAlcohol/Phenol chadsprep.com
Ullmann C-S CouplingCuI / Ligand (e.g., amino acid), BaseThiol researchgate.net

Modifications of the Isoindolinone Ring System

The isoindolinone ring itself presents opportunities for further functionalization, both at the lactam carbonyl and on the fused benzene (B151609) ring.

Transformations at the Lactam Carbonyl

The lactam carbonyl group can undergo various chemical transformations. One notable reaction is its conversion to a thiocarbonyl group (a thionolactam) using Lawesson's reagent. This transformation can alter the electronic properties and biological activity of the molecule. The reaction typically proceeds by heating the lactam with Lawesson's reagent in a suitable solvent like toluene or xylene. nih.gov

Another potential modification is the reduction of the lactam carbonyl to a methylene (B1212753) group, which would convert the isoindolinone to an isoindoline (B1297411). This reduction can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH4). However, this reaction might also affect other functional groups in the molecule.

Substitutions on the Benzo-Fused Ring

Electrophilic aromatic substitution on the benzo-fused ring of the isoindolinone system is another avenue for derivatization. The directing effects of the existing substituents—the bromine atom and the lactam ring—will govern the position of the incoming electrophile. The amide group of the lactam is generally an ortho, para-director, while the bromine is also an ortho, para-director, albeit deactivating. The interplay of these directing effects would likely lead to substitution at the C-4 or C-6 positions.

Typical electrophilic aromatic substitution reactions that could be explored include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group.

Halogenation: Employing a halogen (e.g., Br2, Cl2) with a Lewis acid catalyst to introduce another halogen atom.

Friedel-Crafts Alkylation/Acylation: Reacting with an alkyl/acyl halide in the presence of a Lewis acid to introduce an alkyl or acyl group.

The specific conditions for these reactions would need to be carefully optimized to achieve the desired regioselectivity and avoid side reactions.

Derivatization of the Isopropyl Group

The N-isopropyl group, while generally stable, can also be a site for functionalization, although this is often more challenging than modifying the aromatic ring or the bromine position. One potential strategy involves radical halogenation at the benzylic-like methine position of the isopropyl group. Using a reagent like N-bromosuccinimide (NBS) under radical initiation conditions (e.g., with AIBN or light) could potentially introduce a bromine atom at this position. chadsprep.comlibretexts.orgyoutube.com This newly introduced halogen could then serve as a handle for further nucleophilic substitution reactions.

Multicomponent Reactions Incorporating this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. nih.govnih.govfrontiersin.org The application of MCRs to the this compound scaffold could unlock novel chemical space and facilitate the discovery of new bioactive molecules.

The Ugi and Passerini reactions are two of the most powerful and widely utilized MCRs in organic and medicinal chemistry. beilstein-journals.orgwikipedia.org These reactions are particularly well-suited for the synthesis of peptide-like structures and other complex amides. nih.gov

Theoretically, a derivative of this compound, such as a corresponding aldehyde, could serve as a key component in both Ugi and Passerini reactions. For instance, conversion of the bromo-substituent to a formyl group via methodologies like a Bouveault aldehyde synthesis or a metal-catalyzed carbonylation followed by reduction would yield the necessary aldehyde precursor.

Ugi Four-Component Reaction (U-4CR)

The Ugi reaction involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acetamido carboxamide. beilstein-journals.org A hypothetical Ugi reaction incorporating a 7-formyl-2-isopropylisoindolin-1-one derivative could generate a library of complex molecules with multiple points of diversity.

A plausible reaction scheme is depicted below:

Aldehyde Component: 7-Formyl-2-isopropylisoindolin-1-one

Amine Component: Various primary or secondary amines

Carboxylic Acid Component: A range of carboxylic acids

Isocyanide Component: Diverse isocyanides

The resulting products would feature the rigid isoindolinone core appended with a flexible, peptide-like side chain, offering a rich scaffold for exploring structure-activity relationships (SAR).

Table 1: Hypothetical Library of Ugi Reaction Products Derived from a 7-Formyl-2-isopropylisoindolin-1-one Precursor

AmineCarboxylic AcidIsocyanideResulting Ugi Product
BenzylamineAcetic Acidtert-Butyl isocyanideN-(1-(benzylamino)-1-oxo-2-(2-isopropyl-1-oxo-2,3-dihydro-1H-isoindol-7-yl)ethyl)-N-(tert-butyl)acetamide
AnilinePropionic AcidCyclohexyl isocyanideN-(1-(anilino)-1-oxo-2-(2-isopropyl-1-oxo-2,3-dihydro-1H-isoindol-7-yl)ethyl)-N-cyclohexylpropionamide
MethylamineBenzoic AcidBenzyl (B1604629) isocyanideN-(1-(methylamino)-1-oxo-2-(2-isopropyl-1-oxo-2,3-dihydro-1H-isoindol-7-yl)ethyl)-N-benzylbenzamide

Passerini Three-Component Reaction

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide, yielding an α-acyloxy amide. wikipedia.orgCurrent time information in Pasuruan, ID. Similar to the Ugi reaction, a 7-formyl-2-isopropylisoindolin-1-one derivative could be employed as the aldehyde component.

This reaction would generate a different class of derivatives, where the isoindolinone core is linked to an α-acyloxy amide moiety. This structural motif is also of significant interest in medicinal chemistry.

Table 2: Potential Passerini Reaction Products from a 7-Formyl-2-isopropylisoindolin-1-one Precursor

Carboxylic AcidIsocyanideResulting Passerini Product
Acetic Acidtert-Butyl isocyanide1-((tert-butylamino)carbonyl)-1-(2-isopropyl-1-oxo-2,3-dihydro-1H-isoindol-7-yl)methyl acetate (B1210297)
Propionic AcidCyclohexyl isocyanide1-((cyclohexylamino)carbonyl)-1-(2-isopropyl-1-oxo-2,3-dihydro-1H-isoindol-7-yl)methyl propanoate
Benzoic AcidBenzyl isocyanide1-((benzylamino)carbonyl)-1-(2-isopropyl-1-oxo-2,3-dihydro-1H-isoindol-7-yl)methyl benzoate

The bromine atom at the 7-position also offers a handle for further diversification of the MCR products through subsequent cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, thereby expanding the accessible chemical space even further.

Scaffold Hopping and Bioisosteric Replacements of the Isoindolinone Core

Scaffold hopping is a powerful strategy in drug discovery that involves replacing the central core of a molecule with a structurally different scaffold while aiming to retain or improve its biological activity. nih.gov Bioisosteric replacement, a related concept, involves the substitution of atoms or groups with other atoms or groups that have similar physical or chemical properties, leading to similar biological effects. drughunter.comcambridgemedchemconsulting.comnih.gov These strategies can be employed to optimize pharmacokinetic properties, reduce toxicity, or explore new intellectual property space.

For this compound, both the isoindolinone core and the bromo-substituent are potential targets for scaffold hopping and bioisosteric replacement.

Scaffold Hopping of the Isoindolinone Core

The bicyclic lactam structure of the isoindolinone is critical for its interaction with various biological targets. Identifying alternative heterocyclic systems that can mimic the spatial arrangement and electronic properties of this core is a key aspect of scaffold hopping.

Potential scaffold hops for the isoindolinone core could include:

Phthalazinones: These bicyclic systems also contain a lactam-like structure and have been explored as bioisosteres of isoindolinones.

Quinazolinones: This scaffold offers a different arrangement of nitrogen atoms within the bicyclic system, potentially leading to novel interactions with biological targets.

Indazoles and Benzimidazoles: These five-membered heterocyclic rings fused to a benzene ring can also serve as core scaffolds, presenting different geometries and electronic distributions.

Table 3: Potential Scaffold Hops for the this compound Core

Original ScaffoldPotential Scaffold HopKey Structural Difference
IsoindolinonePhthalazinoneContains a nitrogen-nitrogen bond in the heterocyclic ring.
IsoindolinoneBenzoxazinoneContains an oxygen atom in place of the N-isopropyl group.
IsoindolinoneQuinazolinoneA six-membered heterocyclic ring containing two nitrogen atoms.
IsoindolinoneIndazoleA five-membered heterocyclic ring with two adjacent nitrogen atoms.

Bioisosteric Replacements

Bioisosteric replacements can be applied to various parts of the this compound molecule.

Replacement of the Bromine Atom: The bromine atom is a classical halogen substituent that can be replaced by other groups to modulate lipophilicity, polarity, and metabolic stability. Potential bioisosteres for bromine include:

Chlorine (Cl): A smaller halogen with similar electronic properties.

Trifluoromethyl (CF3): A highly lipophilic and electron-withdrawing group that can enhance metabolic stability.

Cyano (CN): A polar group that can act as a hydrogen bond acceptor.

Methyl (CH3): A small, non-polar group.

Replacement of the Isopropyl Group: The N-isopropyl group contributes to the lipophilicity of the molecule. Its replacement can fine-tune solubility and permeability. Potential bioisosteres include:

Cyclopropyl group: A small, rigid ring that can maintain lipophilicity while altering conformational flexibility.

tert-Butyl group: A larger, more sterically hindered group.

Methoxyethyl group: Introduction of an ether linkage can improve solubility.

Replacement of the Carbonyl Group: The lactam carbonyl group is a key hydrogen bond acceptor. Its replacement with other functional groups can significantly alter the molecule's interaction profile. Potential bioisosteres include:

Sulfonamide: Can mimic the hydrogen bonding properties of the amide.

Tetrazole: A common carboxylic acid bioisostere that can also mimic the acidic properties of an enolized lactam.

Table 4: Potential Bioisosteric Replacements for Functional Groups in this compound

Original Functional GroupPotential BioisostereRationale for Replacement
Bromo (Br)Trifluoromethyl (CF3)Increase lipophilicity and metabolic stability.
IsopropylCyclopropylModulate lipophilicity and conformational flexibility.
Carbonyl (C=O)Sulfonamide (SO2)Alter hydrogen bonding properties and pKa.

By systematically applying these advanced derivatization and functionalization strategies, the chemical space around this compound can be extensively explored, potentially leading to the discovery of novel compounds with improved therapeutic profiles.

Spectroscopic and Spectrometric Characterization of 7 Bromo 2 Isopropylisoindolin 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity and spatial relationships of atoms within a molecule. For a molecule such as 7-Bromo-2-isopropylisoindolin-1-one, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is employed for a complete structural assignment.

Proton (¹H) NMR spectroscopy provides information about the number of different types of protons, their electronic environments, and their neighboring protons. The chemical shift (δ) of a proton is influenced by the electron density around it; protons in electron-rich environments are shielded and appear at lower chemical shifts (upfield), while those in electron-deficient environments are deshielded and appear at higher chemical shifts (downfield). The splitting pattern (multiplicity) of a signal is determined by the number of adjacent protons, following the n+1 rule, and the integration of the signal corresponds to the number of protons it represents.

For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons of the isoindolinone core, and the protons of the N-isopropyl group. The aromatic protons on the brominated benzene (B151609) ring will exhibit chemical shifts and coupling patterns characteristic of a trisubstituted benzene ring. The methylene protons will appear as a singlet, while the isopropyl group will show a characteristic septet for the CH proton and a doublet for the two methyl groups.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Predicted Value Doublet 6H Isopropyl -CH₃
Predicted Value Singlet 2H Methylene -CH₂
Predicted Value Septet 1H Isopropyl -CH
Predicted Value Triplet 1H Aromatic C₅-H
Predicted Value Doublet 1H Aromatic C₆-H

Note: The predicted values are based on established principles of NMR spectroscopy. Actual experimental values may vary slightly.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal in the ¹³C NMR spectrum. The chemical shift of a carbon atom is indicative of its hybridization and electronic environment.

In the ¹³C NMR spectrum of this compound, separate signals are expected for the carbonyl carbon, the aromatic carbons (both protonated and quaternary), the methylene carbon, and the carbons of the isopropyl group. The carbonyl carbon is typically observed at a high chemical shift (downfield) due to its deshielded nature. The carbon atom attached to the bromine will also have a characteristic chemical shift.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm) Assignment
Predicted Value Isopropyl -CH₃
Predicted Value Isopropyl -CH
Predicted Value Methylene -CH₂
Predicted Value Aromatic C-Br
Predicted Value Aromatic C-H
Predicted Value Aromatic C-H
Predicted Value Aromatic C-H
Predicted Value Aromatic Quaternary C
Predicted Value Aromatic Quaternary C

Note: The predicted values are based on established principles of NMR spectroscopy. Actual experimental values may vary slightly.

Two-dimensional (2D) NMR techniques are crucial for the definitive assignment of all proton and carbon signals, especially in complex molecules.

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would confirm the coupling between the isopropyl CH and CH₃ protons, as well as the couplings between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. HSQC is invaluable for assigning the signals of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, correlations between the isopropyl protons and the isoindolinone carbons would confirm the N-substitution pattern.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can also be used to deduce structural information based on the fragmentation patterns of the molecule.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₁₁H₁₂BrNO), the presence of bromine is a key feature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic isotopic pattern in the mass spectrum, with two peaks of almost equal intensity separated by two mass units for any fragment containing a bromine atom. HRMS can confirm the presence of bromine and provide the exact mass, which helps to distinguish the compound from other molecules with the same nominal mass.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

Ion Calculated m/z (⁷⁹Br) Calculated m/z (⁸¹Br)

Note: The predicted values are based on the elemental composition C₁₁H₁₃BrNO⁺.

In the mass spectrometer, molecules can be fragmented into smaller, charged pieces. The pattern of these fragments is often unique to a particular molecular structure and can be used to confirm its identity. The fragmentation of this compound would likely involve characteristic losses of the isopropyl group, the bromine atom, and parts of the isoindolinone ring system. Analysis of these fragmentation pathways provides further evidence for the proposed structure. Common fragmentation pathways could include the loss of a methyl group from the isopropyl moiety, the loss of the entire isopropyl group, and cleavage of the isoindolinone ring. The presence of the bromine isotopic pattern in fragments containing the bromine atom would be a key diagnostic feature in the mass spectrum.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Specific experimental infrared (IR) spectroscopy data for this compound is not available in the reviewed literature. However, based on the known functional groups in the molecule, a theoretical analysis would predict characteristic absorption bands. Key vibrational modes would include C-H stretching from the isopropyl and aromatic groups, C=O (amide) stretching, C-N stretching, and C-Br stretching. The fingerprint region would contain complex vibrations related to the isoindolinone core. Without experimental data, a detailed vibrational analysis and the creation of a data table are not possible.

Similarly, no experimental Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound could be located. The UV-Vis spectrum would be expected to show absorptions corresponding to π-π* transitions within the aromatic ring and the conjugated amide system. The bromine substituent and the isopropyl group would likely induce subtle shifts in the absorption maxima compared to an unsubstituted isoindolinone core. A quantitative analysis of electronic transitions and conjugation requires experimental measurements, which are not currently available.

X-ray Crystallography for Solid-State Structure Determination

There is no published X-ray crystallographic data for this compound. Such a study would provide precise information on bond lengths, bond angles, and the three-dimensional arrangement of the atoms in the crystal lattice, confirming the solid-state conformation of the molecule.

Computational Chemistry and Theoretical Studies on 7 Bromo 2 Isopropylisoindolin 1 One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in quantum mechanics, can predict electronic structure, reactivity, and other characteristics with high accuracy.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. It is based on the principle that the energy of a molecule can be determined from its electron density. For 7-Bromo-2-isopropylisoindolin-1-one, DFT calculations would typically be performed to optimize the molecular geometry and to determine its thermodynamic properties.

A study on a structurally related compound, 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one, utilized DFT with the B3LYP functional and a 6-311++G(d,p) basis set to analyze its structure. researchgate.net Similar calculations for this compound would provide the optimized bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional representation of the molecule. From these calculations, key thermodynamic parameters can be derived.

Illustrative Thermodynamic Data from DFT Calculations

ParameterHypothetical ValueUnit
Zero-point vibrational energy215.78kcal/mol
Enthalpy-3450.23Hartree
Gibbs Free Energy-3450.29Hartree
Dipole Moment3.45Debye

Note: The data in this table is hypothetical and for illustrative purposes, representing typical values that would be obtained from DFT calculations.

Molecular Orbital Analysis

Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity.

For the related quinazolinone compound, the HOMO-LUMO energy gap was calculated to be significant, indicating good stability. researchgate.net A similar analysis for this compound would reveal its electronic stability and potential for chemical reactions.

Illustrative Molecular Orbital Energy Data

OrbitalHypothetical Energy (eV)
HOMO-6.85
LUMO-1.23
Energy Gap (ΔE)5.62

Note: The data in this table is hypothetical and for illustrative purposes.

Conformational Analysis and Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time. nih.gov By simulating the movements of atoms and molecules, MD can explore the conformational landscape, identify stable conformations, and understand how the molecule behaves in different environments, such as in a solvent. nih.gov A well-defined protocol is essential for preparing a system for stable MD simulations. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

Computational methods can predict various spectroscopic parameters, which can be invaluable for structure elucidation and verification. nih.gov The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application. nih.govprinceton.edu By calculating the magnetic shielding around each nucleus in the molecule, a theoretical NMR spectrum can be generated. princeton.edu Comparing these predicted shifts with experimental data can confirm the proposed structure or help to identify discrepancies. nih.gov Ab initio methods have shown high accuracy in predicting proton chemical shifts for a variety of molecular structures. nih.gov

Illustrative Predicted ¹³C NMR Chemical Shifts

AtomHypothetical Predicted Chemical Shift (ppm)
C=O168.5
C-Br118.0
Aromatic C125.0 - 145.0
Isopropyl CH48.2
Isopropyl CH₃20.1
CH₂50.5

Note: The data in this table is hypothetical and for illustrative purposes, based on general knowledge of similar structures.

Reaction Pathway Modeling and Transition State Characterization

Theoretical chemistry can be used to model chemical reactions, providing detailed information about the reaction mechanism. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy pathway from reactants to products. A key aspect of this is the characterization of the transition state, which is the highest energy point along the reaction coordinate. Understanding the structure and energy of the transition state is essential for predicting reaction rates and understanding how the reaction proceeds. For this compound, this could be applied to study its synthesis or potential metabolic pathways.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is most commonly used to predict the interaction between a small molecule (ligand) and a protein. nih.gov The isoindolinone core is a feature of various biologically active molecules, and therefore, understanding how this compound might interact with protein targets is of significant interest.

The process involves placing the ligand in the binding site of a protein and using a scoring function to estimate the binding affinity. These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.gov Such insights are invaluable in drug discovery for designing more potent and selective molecules. nih.gov

Research Applications and Directions in Isoindolinone Chemistry

Isoindolinone Scaffolds in Medicinal Chemistry Research

The isoindolinone skeleton is a cornerstone in the development of new therapeutic agents. mdpi.com Its derivatives are known to exhibit a wide spectrum of pharmacological properties, including anti-cancer, anti-inflammatory, and neuroprotective activities. nih.govjocpr.com The structural rigidity and the ability to present substituents in a well-defined three-dimensional space make it an ideal scaffold for designing molecules that can interact with high specificity with biological targets. nih.govacs.org

Design and Synthesis of Isoindolinone-Based Modulators

The design of novel isoindolinone-based modulators often begins with a known bioactive natural product or a synthetic hit compound. nih.gov Chemists then devise synthetic strategies to create a library of analogues, systematically modifying different parts of the scaffold to enhance potency, selectivity, or pharmacokinetic properties. The synthesis of the isoindolinone core itself can be achieved through various methods, including the palladium-catalyzed coupling of N-methoxybenzamides with styrenes or the reductive C-N coupling of 2-carboxybenzaldehydes with amines. acs.orgorganic-chemistry.org

For a specific compound like 7-Bromo-2-isopropylisoindolin-1-one, the synthesis would likely involve the cyclization of a precursor containing the brominated benzene (B151609) ring and the N-isopropyl group. The bromine atom at the 7-position is of particular interest as it provides a reactive handle for further chemical modifications. Through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, a diverse range of substituents can be introduced at this position, leading to a wide array of novel derivatives. The isopropyl group at the nitrogen atom influences the compound's lipophilicity and steric profile, which can be crucial for its interaction with a target protein.

Modern synthetic methods focus on efficiency and stereoselectivity. rsc.org For instance, rhodium-catalyzed reactions have been developed to create complex isoindolinone derivatives with multiple stereocenters. rsc.org The development of efficient and scalable synthetic routes is critical for the translation of promising compounds from the laboratory to clinical development. rsc.orgrsc.org

Structure-Activity Relationship (SAR) Studies of Isoindolinone Derivatives

Once a series of isoindolinone derivatives is synthesized, Structure-Activity Relationship (SAR) studies are conducted to understand how changes in the chemical structure affect biological activity. nih.gov This is a critical step in the drug discovery process, guiding the optimization of lead compounds. SAR studies involve systematically altering substituents on the isoindolinone scaffold and evaluating the resulting compounds in biological assays. jocpr.com

For derivatives of this compound, SAR studies would explore the impact of different groups at the 7-position, replacing the bromine atom. For example, introducing hydrogen bond donors or acceptors, or varying the size and electronics of the substituent, can have a profound effect on the compound's binding affinity and efficacy. The table below illustrates a hypothetical SAR study for a series of isoindolinone derivatives targeting a generic kinase.

Table 1: Illustrative Structure-Activity Relationship of Hypothetical Isoindolinone Derivatives

Compound R1 (at 7-position) R2 (at N-position) IC50 (nM)
1 -Br -CH(CH3)2 500
2 -H -CH(CH3)2 1200
3 -OCH3 -CH(CH3)2 250
4 -NH2 -CH(CH3)2 80

| 5 | -Br | -CH3 | 750 |

This table is for illustrative purposes only and does not represent actual experimental data.

From this hypothetical data, one could infer that a hydrogen-bond donating group like an amine at the 7-position is beneficial for activity, while the larger isopropyl group at the nitrogen is preferred over a smaller methyl group. Such insights are invaluable for designing the next generation of more potent and selective inhibitors.

Mechanistic Insights into Biological Interactions at the Molecular Level

Understanding how a molecule interacts with its biological target at the molecular level is crucial for rational drug design. Techniques such as X-ray crystallography and computational modeling are employed to elucidate the binding mode of isoindolinone derivatives. These studies can reveal key hydrogen bonds, hydrophobic interactions, and other forces that govern the ligand-receptor interaction.

By combining SAR data with molecular modeling, researchers can build a comprehensive picture of how these compounds exert their biological effects, enabling the design of new molecules with improved properties. The insertion of isoindolinone fragments into cyclic peptides has been shown to enhance their bioactivity by constraining their conformation, which can lead to stronger and more specific protein-protein interactions. nih.govacs.org

Applications in Materials Science

While the primary focus of isoindolinone chemistry has been in the realm of medicine, the unique electronic and structural properties of this scaffold are also attracting attention in materials science. The aromatic nature of the isoindolinone core, combined with its ability to be functionalized, makes it a promising candidate for the development of novel organic materials.

Organic Electronic Materials (e.g., photovoltaic materials)

Organic electronic materials are at the heart of next-generation technologies such as flexible displays, printable solar cells, and wearable sensors. rsc.org These materials are typically based on π-conjugated systems that can transport charge. The design of these materials often follows a "push-pull" architecture, combining electron-donating and electron-accepting units to tune the electronic properties. mdpi.com

The isoindolinone scaffold can be functionalized to act as either an electron-donating or electron-accepting component in such materials. For a compound like this compound, the brominated aromatic ring could be further elaborated to create extended π-conjugated systems. The inherent properties of the isoindolinone core can contribute to the thermal stability and processability of the resulting materials. While still an emerging area, the use of isoindolinone-based structures in organic electronics holds potential for the creation of new materials with tailored optoelectronic properties. The development of sustainable organic electronics also looks to bio-sourced materials, and while isoindolinones are often synthetic, the principles of green chemistry can be applied to their production. sigmaaldrich.com

Polymer Chemistry and Advanced Functional Materials

The incorporation of specific functional units into polymers can impart them with advanced properties, leading to materials with applications ranging from drug delivery to smart coatings. The isoindolinone moiety can be incorporated into a polymer backbone or as a pendant group. youtube.com

For example, polymers containing this compound as a repeating unit could be synthesized. The bromine atoms along the polymer chain would serve as reactive sites for post-polymerization modification, allowing for the fine-tuning of the material's properties. The regular arrangement of substituents in a polymer chain, known as tacticity, can significantly impact its physical properties like melting point and strength. youtube.com The introduction of the bulky isopropyl and bromo substituents on the isoindolinone unit could influence the polymer's morphology and prevent close packing of the chains, affecting its mechanical and thermal properties. youtube.com Furthermore, isoindolinone-based structures have been investigated as molecular switches, which can change their conformation and properties in response to external stimuli like light or acid, opening up possibilities for the development of responsive or "smart" materials. rsc.org

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
N-methoxybenzamide
2-carboxybenzaldehyde (B143210)
Suzuki
Buchwald-Hartwig
p53

Supramolecular Chemistry and Molecular Recognition

Supramolecular chemistry investigates chemical systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking. trea.com These interactions are central to molecular recognition, where a "host" molecule selectively binds a "guest" molecule, and self-assembly, the spontaneous organization of molecules into ordered structures. trea.comacs.org

The isoindolinone scaffold is a valuable building block in supramolecular chemistry due to its rigid, planar aromatic system, which is conducive to π-π stacking interactions. Research on bis(hydroxy-isoindolinone)s has demonstrated their ability to self-assemble into complex architectures. For instance, certain derivatives can form nih.govpseudorotaxanes—a type of host-guest complex where two macrocyclic hosts encircle a single guest molecule. nih.gov These assemblies are stabilized by a combination of electronically complementary aromatic π-π stacking and shape-complementary van der Waals interactions, even in polar solvents where such interactions can be weak. nih.govnih.gov

The formation of these complex supramolecular structures highlights the potential of the isoindolinone core to act as a recognition motif. The electron-rich and electron-poor regions of the aromatic system can be tailored through substitution to direct the assembly process and create specific binding pockets for guest molecules. While general studies confirm the utility of the isoindolinone framework in host-guest chemistry, specific research into the supramolecular behavior of this compound has not been reported. The interplay of the electron-withdrawing bromo group and the sterically demanding isopropyl group on this specific molecule presents an intriguing, yet unstudied, case for molecular recognition and self-assembly phenomena.

Catalysis and Organocatalysis Utilizing Isoindolinone Structures

While a vast body of research focuses on the catalytic synthesis of isoindolinones, the use of the isoindolinone scaffold itself as a key component in catalytic systems is a more specialized and emerging field. nih.govnih.govnih.govrsc.orgresearchgate.netnih.gov The inherent structural and electronic properties of this heterocyclic system make it an attractive platform for designing novel ligands and catalysts.

Transition Metal Catalysis with Isoindoline-Based Ligands: A closely related scaffold, 1,3-bis(2′-pyridylimino)isoindoline (an unoxidized version of the core), has been successfully employed as a rigid, monoanionic, tridentate NNN pincer ligand. researchgate.netacs.org Iron(II) complexes bearing this ligand have been shown to catalyze the oxidation of various substrates, such as thioanisoles and benzyl (B1604629) alcohols, using hydrogen peroxide as the oxidant. researchgate.net Mechanistic studies support the involvement of a high-valent iron-oxo species as the active oxidant. researchgate.net Similarly, manganese(II) complexes with isoindoline-based ligands have proven effective in catalyzing the oxidative demethylation of N,N-dimethylaniline. acs.org These examples demonstrate that the isoindoline (B1297411) framework can effectively stabilize transition metals in various oxidation states and facilitate catalytic turnovers, suggesting a promising role for the related isoindolin-1-one (B1195906) structure in ligand design for oxidation catalysis.

The Isoindolinone Core in "Molecular Glue" Catalysis: In a modern therapeutic modality, the isoindolinone core is a critical pharmacophore in a class of molecules known as "molecular glue" degraders. mdpi.com Compounds like lenalidomide (B1683929) and pomalidomide, which contain an isoindolin-1-one substructure, function by binding to the Cereblon (CRBN) protein, a component of an E3 ubiquitin ligase complex. This binding event alters the substrate specificity of the enzyme, inducing the ubiquitination and subsequent proteasomal degradation of specific target proteins (ne-substrates) that are otherwise not recognized. mdpi.com This represents a form of catalytic activity where the isoindolinone-containing molecule facilitates the repeated degradation of target proteins. The structural rigidity of the isoindolinone scaffold is crucial for the precise intermolecular interactions required to form the ternary complex (Degrader-CRBN-Neosubstrate) that precedes protein degradation. mdpi.com

Future Perspectives and Unexplored Research Avenues for this compound

The specific chemical entity this compound remains largely unexplored in the scientific literature. Its unique combination of a versatile synthetic handle (the bromo group), a sterically influential substituent (the isopropyl group), and a biologically relevant core (the isoindolinone) makes it a compound of significant interest for future research. The absence of dedicated studies presents a clear opportunity for novel investigations across several fields.

Key unexplored avenues include:

Derivative Synthesis via Cross-Coupling: The bromine atom at the 7-position is a prime functional group for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This would allow for the synthesis of a diverse library of novel isoindolinone derivatives. By introducing different aromatic, heteroaromatic, or aliphatic groups, the electronic, steric, and pharmacological properties of the scaffold can be systematically tuned.

Development of Novel Catalytic Systems: Drawing inspiration from the success of isoindoline-based pincer ligands, this compound could serve as a precursor to a new class of ligands for transition metal catalysis. researchgate.netacs.org The bromo and isopropyl groups would modulate the ligand's steric and electronic environment, potentially influencing the catalytic activity and selectivity of the corresponding metal complexes in reactions such as oxidation, reduction, or C-H activation.

Investigation as Molecular Glue Degraders: The isoindolinone core is a known CRBN binder. mdpi.com Synthesizing derivatives of this compound and screening them for molecular glue activity is a promising research direction. The systematic variation of substituents, made possible by the bromo group, could lead to the discovery of novel degraders with new or improved target specificities for therapeutic applications in oncology and other diseases.

Probing Supramolecular Behavior: As discussed, the isoindolinone scaffold can participate in self-assembly and host-guest interactions. nih.gov Specific studies on this compound are needed to understand how its particular substitution pattern affects these properties. Such research could lead to the development of new functional materials, sensors, or controlled-release systems based on its self-assembling characteristics.

The following table summarizes these potential research directions.

Research AvenueRationale & Potential ImpactKey Methodologies
Derivative Library Synthesis The C7-bromo group enables facile functionalization, allowing for the creation of novel chemical matter for screening.Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, etc.), Nucleophilic aromatic substitution.
Ligand Design for Catalysis The isoindolinone scaffold can stabilize transition metals; the substituents offer steric/electronic tuning of catalytic activity.Synthesis of metal complexes (e.g., with Fe, Mn, Rh, Pd), Catalytic testing in benchmark reactions (e.g., oxidation, C-H activation).
Molecular Glue Discovery The core scaffold is a known Cereblon (CRBN) binder; new derivatives could exhibit novel protein degradation profiles.Cellular assays (e.g., western blot, proteomics), Biophysical binding assays (e.g., SPR, ITC).
Supramolecular Studies The planar aromatic core is ideal for π-π stacking, but the influence of the C7-bromo and N-isopropyl groups is unknown.Spectroscopy (NMR, UV-Vis, Fluorescence), X-ray crystallography, Atomic Force Microscopy (AFM).

Q & A

Q. How can methodological rigor be ensured in interdisciplinary studies involving this compound?

  • Methodological Answer : Adopt mixed-methods frameworks (e.g., concurrent qualitative-quantitative data collection) to cross-validate findings. For example, pair HPLC purity data with researcher journals documenting procedural adjustments. Reference educational research on triangulation and member checking to enhance credibility .

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